1-Mercapto-2-propanone, also known as 2-propanone-1-mercapto, is an organosulfur compound with the molecular formula . This compound features a thiol group (-SH) attached to a propanone backbone, which grants it unique chemical properties. Its structure can be represented as follows:
textO ||CH3-C-CH2-SH
The presence of both a carbonyl group and a thiol group makes 1-mercapto-2-propanone an interesting compound in various chemical and biological contexts.
Research indicates that 1-mercapto-2-propanone exhibits biological activities, particularly in flavor chemistry. It is noted for its role as a flavoring agent, contributing to the characteristic aroma of roasted pork and other cooked meats . The compound's biological relevance extends to its potential antioxidant properties, although more detailed studies are required to fully elucidate these effects.
Several methods are available for synthesizing 1-mercapto-2-propanone:
1-Mercapto-2-propanone has various applications across different fields:
Interaction studies involving 1-mercapto-2-propanone often focus on its reactivity with other compounds. For instance:
Several compounds share structural similarities with 1-mercapto-2-propanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Mercapto-2-butanone | CH3C(=O)CH2SH | Larger alkyl chain; different flavor profile |
| 3-Mercapto-2-pentanone | CH3(CH2)C(=O)CH2SH | Similar reactivity but longer carbon chain |
| 2-Mercaptoacetophenone | C6H5C(=O)CH2SH | Aromatic ring; used in fragrance applications |
| 1-Mercapto-2-propanol | CH3CH(OH)CH2SH | Hydroxyl group instead of carbonyl; different uses |
1-Mercapto-2-propanone is unique due to its specific combination of functional groups, which allows it to act as both a flavoring agent and a chemical intermediate effectively. Its distinct reactivity patterns set it apart from other mercaptans and ketones.
The traditional synthesis of 1-mercapto-2-propanone primarily relies on nucleophilic substitution reactions involving halogenated acetone derivatives and sulfur-containing nucleophiles . The most widely established synthetic route involves the reaction of chloroacetone with sodium hydrosulfide under controlled conditions [6]. This fundamental approach exploits the nucleophilic character of the hydrosulfide ion, which readily displaces the chloride leaving group in a straightforward substitution mechanism [24].
The reaction proceeds according to the following stoichiometry: CH₃COCH₂Cl + NaHS → CH₃COCH₂SH + NaCl . The mechanism involves initial formation of an activated complex between the nucleophilic sulfur center and the electrophilic carbon bearing the chloride substituent [25]. Subsequently, the departure of the chloride ion facilitates the formation of the desired thiol-ketone product [25].
Alternative traditional approaches include the utilization of thiourea-based synthetic pathways [11]. In these methodologies, chloroacetone reacts with thiourea to form an intermediate isothiouronium salt, which undergoes subsequent hydrolysis to yield the target mercapto-ketone compound [11]. The reaction conditions typically require elevated temperatures ranging from 60-80°C and reaction times extending from 3-18 hours [11] [19].
Research conducted on thiol-ketone coupling reactions has demonstrated that the reaction efficiency is significantly influenced by the choice of solvent system [22]. Protic solvents such as ethanol and methanol facilitate the nucleophilic substitution process through stabilization of the transition state, while aprotic solvents may lead to reduced reaction rates [22]. The pH of the reaction medium also plays a critical role, with optimal yields achieved under mildly basic conditions (pH 8-9) [24].
Contemporary synthetic methodologies for 1-mercapto-2-propanone production have incorporated advanced catalytic systems to enhance reaction efficiency and selectivity [9] [12]. Phase-transfer catalysis represents a significant advancement in this field, enabling reactions between ionic and organic substrates in heterogeneous systems [9]. These catalytic approaches utilize quaternary ammonium salts or crown ethers to facilitate the transport of hydrosulfide anions from the aqueous phase into the organic phase containing the halogenated substrate [12].
Tetrabutylammonium bromide and related quaternary ammonium compounds have demonstrated exceptional efficacy as phase-transfer catalysts in mercapto-ketone synthesis [13]. The catalytic mechanism involves the formation of lipophilic ion pairs between the catalyst and the nucleophilic anion, thereby enabling efficient mass transfer across phase boundaries [9]. Optimal catalyst loading typically ranges from 0.5-1.5% by weight relative to the substrate [13].
Microwave-assisted synthesis has emerged as a powerful technique for accelerating thiol-ketone formation reactions [10]. The application of microwave radiation provides uniform heating and enhanced molecular motion, resulting in significantly reduced reaction times compared to conventional thermal methods [10]. Studies have reported reaction completion within 6-15 minutes under microwave conditions, compared to several hours required for traditional heating methods [7] [10].
The combination of phase-transfer catalysis with microwave irradiation has yielded synergistic effects, producing superior reaction rates and product yields [10]. Temperature control becomes crucial in these systems, with optimal conditions typically maintained between 80-120°C to balance reaction rate enhancement with product stability [10].
Industrial production of 1-mercapto-2-propanone requires careful optimization of reaction parameters to achieve maximum yield while maintaining cost-effectiveness [11] [19]. Large-scale synthesis typically employs continuous flow reactors to ensure consistent product quality and efficient heat management [19]. The industrial process commonly utilizes chloroacetone and sodium hydrosulfide as starting materials, with reaction conditions optimized through statistical experimental design approaches [22].
Bayesian optimization techniques have been successfully applied to identify optimal reaction conditions for industrial-scale thiol synthesis [19]. These methodologies enable systematic exploration of multi-dimensional parameter spaces to maximize conversion yields while minimizing byproduct formation [19]. Key variables include temperature, pressure, reactant stoichiometry, catalyst concentration, and residence time [19].
The following table summarizes optimized industrial reaction conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60-80°C | Critical for reaction rate [11] |
| Pressure | 0.1-0.4 MPa | Influences mass transfer [19] |
| Residence Time | 3-5 hours | Ensures complete conversion [11] |
| Catalyst Loading | 0.5-1.5% w/w | Enhances reaction kinetics [13] |
| pH | 8-9 | Optimizes nucleophile activity [24] |
Yield optimization strategies also incorporate advanced process control systems that monitor reaction progress through real-time analytical techniques [19]. Implementation of automated dosing systems ensures precise stoichiometric control, while temperature ramping protocols prevent thermal decomposition of sensitive thiol products [11].
Industrial protocols typically achieve yields ranging from 68-95% depending on the specific reaction conditions and purification methods employed [11] [19]. The variation in yields reflects the sensitivity of thiol formation reactions to trace impurities and atmospheric oxygen exposure [19].
Purification of 1-mercapto-2-propanone presents unique challenges due to the compound's volatility and susceptibility to oxidation [30] . Vacuum distillation represents the primary purification technique for this compound, with optimal conditions established at 47-49°C under reduced pressure (19 mmHg) [34]. The relatively low boiling point necessitates careful temperature control to prevent thermal decomposition [34].
The physical properties of 1-mercapto-2-propanone relevant to purification include a boiling point of 130-135°C at 10 Torr pressure and a refractive index of 1.40-1.52 at 20°C [34] [35]. The compound exhibits a specific gravity of 0.817-0.847 at 25°C and demonstrates limited solubility in polar solvents [34].
Fractional distillation protocols for mercapto compounds require specialized equipment to handle the corrosive nature of thiol-containing vapors [33] [36]. The distillation apparatus must incorporate inert atmosphere conditions to prevent oxidative coupling reactions that could lead to disulfide formation [30]. Nitrogen or argon purging is typically employed throughout the distillation process .
Chromatographic separation techniques have been developed for analytical and preparative applications [16]. High-performance liquid chromatography utilizing reversed-phase columns with acetonitrile-water mobile phases has demonstrated effective separation of 1-mercapto-2-propanone from related compounds [16]. The chromatographic conditions typically employ a mobile phase composition of acetonitrile-water-buffer (20:180:30 v/v/v) with flow rates of 0.9 milliliters per minute [16].
The purification process often incorporates multiple stages to achieve the required purity specifications [13]. Initial crude product treatment involves acid washing to remove basic impurities, followed by water washing to eliminate residual salts [13]. The final purification step typically employs vacuum distillation with careful fraction collection to isolate the pure product [13] [30].
Dehydration procedures using rotary evaporation under reduced pressure (below -0.098 MPa) at temperatures of 58-60°C have proven effective for removing residual water without compromising product integrity [13]. Mechanical filtration through appropriate membrane systems removes any particulate contaminants that may have formed during the reaction or initial workup stages [13].
Melting Point and Freezing Characteristics
The melting point of 1-mercapto-2-propanone has been determined through computational estimation methods. Using the Mean or Weighted melting point calculation approach, the compound exhibits a melting point of -50.61°C [1]. This low melting point indicates that the compound exists as a liquid at ambient conditions, which is consistent with its reported physical state as a colorless to pale yellow liquid [2] .
Boiling Point Variations with Pressure
The boiling point of 1-mercapto-2-propanone demonstrates significant pressure dependence, as evidenced by experimental measurements under different conditions. At standard atmospheric pressure (760 mmHg), the compound exhibits a boiling point range of 129.56°C to 133.6°C [1] [4] [5]. However, under reduced pressure conditions of 19 mmHg, the boiling point decreases substantially to 47.0°C to 49.0°C [2] . This pressure-dependent behavior is characteristic of organic compounds with moderate intermolecular forces and follows the Clausius-Clapeyron relationship for vapor pressure-temperature correlations.
Critical Properties and Phase Behavior
The critical properties of 1-mercapto-2-propanone have been estimated using the Joback group contribution method. The compound exhibits a critical temperature of 591.94 K (318.79°C) and a critical pressure of 5258.62 kPa (52.59 bar) [4]. The critical volume is estimated at 0.264 m³/kmol [4]. These critical parameters indicate that the compound can exist in supercritical states at elevated temperatures and pressures, which is relevant for industrial processing applications.
Vapor Pressure and Volatility
The vapor pressure of 1-mercapto-2-propanone at 25°C ranges from 8.39 mmHg to 10.2 mmHg [2] [1] [6]. This relatively high vapor pressure indicates significant volatility at room temperature, which is consistent with its use as a flavoring agent where volatile compounds are essential for aroma delivery. The high volatility also necessitates proper handling and storage considerations in industrial applications.
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| Melting Point | -50.61 | °C | MPBPVP estimation [1] |
| Boiling Point (760 mmHg) | 129.56 - 133.6 | °C | MPBPVP/Experimental [1] [4] [5] |
| Boiling Point (19 mmHg) | 47.0 - 49.0 | °C | Experimental [2] |
| Critical Temperature | 591.94 | K | Joback estimation [4] |
| Critical Pressure | 5258.62 | kPa | Joback estimation [4] |
| Critical Volume | 0.264 | m³/kmol | Joback estimation [4] |
| Vapor Pressure (25°C) | 8.39 - 10.2 | mmHg | Experimental/Estimated [2] [1] [6] |
Heat Capacity and Enthalpy Properties
The standard enthalpy of formation in the gas phase is estimated at -179.35 kJ/mol using the Joback method [4]. The standard enthalpy of vaporization is calculated as 35.75 kJ/mol, while the standard enthalpy of fusion is estimated at 9.17 kJ/mol [4]. These values provide insight into the energy requirements for phase transitions and the relative stability of the compound in different phases.
Nuclear Magnetic Resonance Spectroscopy
The nuclear magnetic resonance spectroscopic characterization of 1-mercapto-2-propanone reveals distinct signatures consistent with its thiol-ketone structure. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectra show characteristic signals corresponding to the thiol proton (-SH), methyl protons, and methylene protons [7] [8]. The thiol proton typically appears as a characteristic signal that can be used for structural confirmation and purity assessment.
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, with the carbonyl carbon showing characteristic chemical shifts typical of ketones, and the thiol-bearing carbon exhibiting distinctive chemical shift values [9] [10]. The spectral data available through databases indicate that predicted and experimental nuclear magnetic resonance spectra can be used for compound identification and structural verification [7].
Infrared Spectroscopy Characteristics
Infrared spectroscopy of 1-mercapto-2-propanone exhibits characteristic absorption bands corresponding to its functional groups. The carbonyl group (C=O) typically shows a strong absorption in the region around 1700 cm⁻¹, which is diagnostic for ketones [11]. The thiol group (-SH) displays a characteristic S-H stretching vibration, typically appearing as a weak to moderate band in the 2550-2600 cm⁻¹ region.
Additional infrared spectral features include C-H stretching vibrations from the methyl and methylene groups, appearing in the 2800-3000 cm⁻¹ region, and various bending and deformation modes in the fingerprint region below 1500 cm⁻¹. These spectral signatures provide definitive identification of the compound and can be used for quantitative analysis when combined with appropriate calibration standards.
Mass Spectrometry Fragmentation Patterns
Mass spectrometry of 1-mercapto-2-propanone reveals characteristic fragmentation patterns that aid in structural elucidation and identification. The molecular ion peak appears at m/z 90, corresponding to the molecular weight of the compound [9] [10]. Gas chromatography-mass spectrometry analyses show typical fragmentation patterns for thiol-containing ketones, including loss of the thiol group and various hydrocarbon fragments.
The compound exhibits distinct retention indices in gas chromatography-mass spectrometry systems, with values of 1351-1359 on polar columns (such as FFAP and DB-Wax) and 739-743 on non-polar columns (such as CP Sil 5 CB) [9] [12] [13]. These retention indices serve as reliable identification parameters for analytical applications.
| Technique | Key Features/Values | Comments |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Predicted spectra available [7] | Characteristic thiol (-SH) and ketone signals |
| ¹³C Nuclear Magnetic Resonance | Spectral data available [9] [10] | Carbonyl carbon and thiol carbon signals |
| Infrared Spectroscopy | C=O stretch, S-H stretch expected | Characteristic functional group absorptions |
| Mass Spectrometry | Molecular ion peak at m/z 90 [9] [10] | Fragmentation patterns typical of thiol-ketones |
| Gas Chromatography-Mass Spectrometry Retention Index (polar) | 1351-1359 [9] [12] [13] | FFAP, DB-Wax columns |
| Gas Chromatography-Mass Spectrometry Retention Index (non-polar) | 739-743 [9] [12] [13] | CP Sil 5 CB column |
Aqueous Solubility Characteristics
The aqueous solubility of 1-mercapto-2-propanone demonstrates moderate water solubility characteristics. Experimental observations indicate that the compound is slightly soluble in water [14]. Computational estimation using the WSKOW method predicts a water solubility of approximately 2.205 × 10⁵ mg/L at 25°C [1], which corresponds to significant water solubility despite the presence of the hydrophobic thiol group.
This relatively high aqueous solubility can be attributed to the polar nature of the ketone functional group, which facilitates hydrogen bonding interactions with water molecules. The presence of the thiol group also contributes to solubility through potential hydrogen bonding, although to a lesser extent than the ketone functionality.
Polar Solvent Solubility
In polar organic solvents, 1-mercapto-2-propanone exhibits favorable solubility characteristics. The compound is reported as soluble in ethanol [15], indicating good compatibility with polar protic solvents. This solubility behavior is consistent with the compound's ability to participate in hydrogen bonding interactions through both the ketone oxygen and the thiol sulfur atoms.
The solubility in polar solvents is further enhanced by the relatively small molecular size and the presence of polar functional groups that can interact favorably with polar solvent molecules. This characteristic makes the compound suitable for applications in polar solvent systems and facilitates its use in various chemical processes requiring polar media.
Non-Polar Solvent Solubility
The solubility of 1-mercapto-2-propanone in non-polar solvents is more limited compared to polar systems. The compound is described as slightly soluble in oil [14], indicating limited compatibility with non-polar media. This behavior is expected given the presence of two polar functional groups (ketone and thiol) that do not interact favorably with non-polar solvents.
The limited solubility in non-polar solvents restricts the compound's use in hydrophobic systems but may be advantageous for applications requiring selective solubility behavior or phase separation techniques.
Octanol-Water Partition Coefficient
The octanol-water partition coefficient (Log P) of 1-mercapto-2-propanone provides insight into its lipophilicity and potential bioavailability characteristics. Reported values range from Log P = 0.32 to 0.52 [16] [6], indicating moderate lipophilicity. This relatively low partition coefficient suggests that the compound has balanced hydrophilic and lipophilic properties, making it suitable for applications requiring moderate polarity.
The moderate Log P value indicates that the compound can distribute between aqueous and organic phases, which is valuable for extraction processes and biological applications where membrane permeability is important.
| Solvent System | Solubility/Parameter | Notes |
|---|---|---|
| Water | Slightly soluble [14] | Estimated 2.205 × 10⁵ mg/L at 25°C [1] |
| Ethanol | Soluble [15] | Reported as soluble in ethanol |
| Oil | Slightly soluble [14] | Reported as slightly soluble in oil |
| Octanol/Water Partition | Log P = 0.32 - 0.52 [16] [6] | Indicates moderate lipophilicity |
| Polar Solvents | Good solubility | Due to ketone and thiol groups |
| Non-polar Solvents | Limited solubility | Due to polar functional groups |
Thiol-Ketone Tautomerism Mechanisms
The tautomerism of 1-mercapto-2-propanone involves equilibrium between the keto form and potential enol forms. As a compound containing both ketone and thiol functionalities, it can undergo keto-enol tautomerization similar to other carbonyl compounds with alpha-hydrogen atoms [17] [18]. The presence of the thiol group adjacent to the ketone creates unique tautomeric possibilities not found in simple ketones.
The keto form predominates in equilibrium, as is typical for most ketones, due to the stability of the C=O double bond [19] [20]. However, the presence of the thiol group can influence the tautomeric equilibrium through intramolecular interactions and potential stabilization of enol forms through sulfur-oxygen interactions.
Research has shown that compounds with similar structures can exhibit complex tautomeric behavior, where the enol form may be stabilized by intramolecular hydrogen bonding or other electronic effects [21] [22]. In the case of 1-mercapto-2-propanone, the equilibrium position depends on factors such as solvent polarity, temperature, and pH conditions.
Oxidation Pathways and Kinetics
The oxidation chemistry of 1-mercapto-2-propanone is complex due to the presence of both ketone and thiol functional groups. The thiol group is particularly susceptible to oxidation, which can proceed through several pathways depending on the oxidizing conditions and reagents used.
Primary Oxidation Reactions include the formation of disulfide bonds when two molecules of 1-mercapto-2-propanone undergo oxidative coupling. This reaction is common for thiol-containing compounds and can occur under mild oxidative conditions . The reaction proceeds according to the general mechanism:
2 R-SH + [O] → R-S-S-R + H₂O
Secondary Oxidation Processes can lead to the formation of sulfonic acid derivatives under more vigorous oxidative conditions. Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group to sulfonic acid functionality .
Oxidation Kinetics Considerations
The oxidation kinetics of 1-mercapto-2-propanone are influenced by several factors including pH, temperature, solvent system, and the nature of the oxidizing agent. The thiol group generally exhibits faster oxidation rates compared to the ketone functionality under normal conditions.
Studies on related mercapto compounds have shown that oxidation rates can be significantly affected by the electronic environment around the thiol group [24] [25]. The presence of the electron-withdrawing ketone group may influence the oxidation kinetics by altering the electron density on the sulfur atom.
Reactivity with Nucleophiles and Electrophiles
The dual functionality of 1-mercapto-2-propanone provides multiple reactive sites for chemical transformations. The ketone group can undergo typical carbonyl chemistry, including nucleophilic addition reactions, while the thiol group can participate in nucleophilic substitution reactions and metal coordination .
The compound can react with alkyl halides to form thioether derivatives through nucleophilic substitution at the thiol group. Additionally, the ketone functionality can undergo reduction reactions with agents such as sodium borohydride to form the corresponding alcohol .
The reactivity of 1-mercapto-2-propanone is characterized by:
Irritant